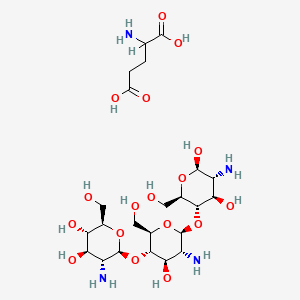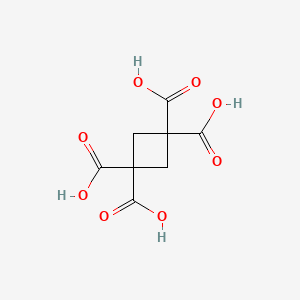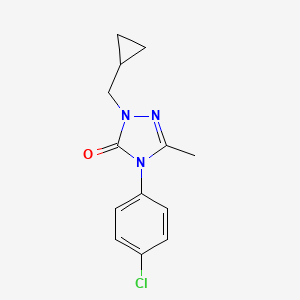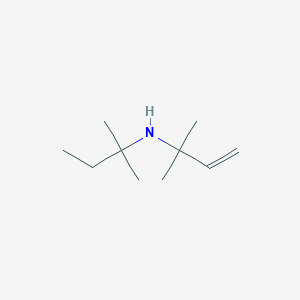
L-Glutamic acid, compd. with chitosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, compd. with chitosan is a compound that has been used in the creation of hydrogels . These hydrogels have the potential for use in controlled drug release systems . The hydrogels are synthesized from natural polymers, which allows for the development of new materials that can provide more effective, selective, and safe therapies .
Synthesis Analysis
The synthesis of these hydrogels involves an amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This process uses N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as an activator of the carboxyl groups . The hydrogels are synthesized using diluted acetic acid as a solvent, with glutamic acid acting as a crosslinking agent and EDC as a catalyst .Molecular Structure Analysis
The hydrogels obtained from this synthesis process are characterized by various techniques, including SEM, FTIR, and TGA . These techniques help to analyze the molecular structure of the hydrogels .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these hydrogels include the amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This reaction is facilitated by the use of EDC as an activator of the carboxyl groups .Physical And Chemical Properties Analysis
The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . They also have the capacity to absorb large amounts of water, swell, and increase their volume considerably without losing their shape until they reach their maximum swelling degree .Mécanisme D'action
The hydrogels of chitosan crosslinked with glutamic acid have potential use in the controlled release of drugs . The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . This makes them suitable for use as reservoirs for controlled drug release .
Safety and Hazards
L-Glutamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Orientations Futures
The injectable hydrogels based on poly(L-glutamic acid) and chitosan demonstrate attractive properties for future application in pharmaceutical delivery and tissue engineering . They have been widely used in regenerative medicine . The hydrogels are fabricated by self-crosslinking aldehyde-modified PLGA (PLGA–CHO) and lactic acid-modified chitosan (CS–LA) .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.C5H9NO4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;6-3(5(9)10)1-2-4(7)8/h4-18,22-29H,1-3,19-21H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPUOEGWSNUHLZ-LMPPTDEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C(C(=O)O)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004849 |
Source


|
| Record name | Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84563-76-8 |
Source


|
| Record name | L-Glutamic acid, compd. with chitosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084563768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)



![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)


![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)


![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)


![4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide](/img/structure/B1622616.png)